Product packaging for Crizotinib-metabolite-GlucA(Cat. No.:)

Crizotinib-metabolite-GlucA

Cat. No.: B13846535
M. Wt: 421.4 g/mol
InChI Key: LKBCSYYYWDTIDR-OGJJZOIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Crizotinib-metabolite-GlucA, with the chemical formula C19H27N5O6, is a characterized metabolite of the multi-targeted tyrosine kinase inhibitor Crizotinib . Crizotinib is a well-established cancer therapeutic that targets anaplastic lymphoma kinase (ALK), ROS1 (c-ros oncogene 1), and c-Met (hepatocyte growth factor receptor) . It is approved for the treatment of metastatic non-small cell lung cancer (NSCLC) that is ALK-positive or ROS1-positive, as well as other ALK-positive conditions . The primary drug works by competitively inhibiting ATP-binding in the target kinases, thereby suppressing phosphorylation, downstream signaling, and ultimately leading to reduced cell proliferation and tumor regression . As a glucuronidated metabolite, this compound is a product of the Phase II metabolism of Crizotinib, a process primarily mediated by liver enzymes . Investigating this metabolite is crucial for advanced pharmacokinetic and pharmacodynamic studies. Research involving this compound can provide valuable insights into Crizotinib's metabolic pathways, rates of clearance, and potential sources of inter-individual variability in drug response. Furthermore, characterizing metabolites is essential for a comprehensive safety profile, as metabolites can sometimes contribute to a drug's overall efficacy or toxicity . This product is intended for research applications only, facilitating in vitro studies on drug metabolism and the analytical development of assays for the quantification of Crizotinib and its metabolites in biological samples. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27N5O6 B13846535 Crizotinib-metabolite-GlucA

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H27N5O6

Molecular Weight

421.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-amino-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H27N5O6/c20-18-13(29-19-17(28)16(27)15(26)14(9-25)30-19)5-10(6-22-18)11-7-23-24(8-11)12-1-3-21-4-2-12/h5-8,12,14-17,19,21,25-28H,1-4,9H2,(H2,20,22)/t14-,15-,16+,17-,19-/m1/s1

InChI Key

LKBCSYYYWDTIDR-OGJJZOIMSA-N

Isomeric SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Enzymatic Formation Pathways of Crizotinib Glucuronide Metabolites

Identification of Precursor Metabolites for Glucuronidation

Before glucuronidation can occur, crizotinib (B193316) must undergo structural modification, primarily through oxidative biotransformation, to introduce a functional group amenable to conjugation with glucuronic acid.

The principal metabolic pathways for crizotinib in humans are the oxidation of the piperidine (B6355638) ring to form crizotinib lactam and O-dealkylation. bccancer.bc.catga.gov.autga.gov.aunih.gov The latter pathway is crucial for the formation of glucuronide conjugates. O-dealkylation of crizotinib results in the formation of O-desalkyl metabolites, which serve as direct precursors for Phase II conjugation. tga.gov.autga.gov.au

One of the key O-desalkyl metabolites identified is PF-03255243, also designated as M4. tga.gov.autga.gov.aufda.gov This metabolite, along with others formed through O-dealkylation, possesses a hydroxyl group that is a substrate for the subsequent glucuronidation reaction. While O-desalkyl crizotinib (PF-03255243) and its lactam form (PF-06268935) are considered inactive metabolites against ALK and c-Met, their formation is a critical step in the clearance pathway leading to glucuronide and sulfate (B86663) conjugates. tga.gov.auhres.ca

The oxidative metabolism of crizotinib is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. fda.govresearchgate.net In vitro studies using human liver microsomes and recombinant CYP enzymes have conclusively demonstrated that CYP3A4 and CYP3A5 are the major enzymes responsible for the metabolic clearance of crizotinib and the formation of its key metabolites. bccancer.bc.catga.gov.autga.gov.au

Specifically, CYP3A4/5 are the primary mediators in the formation of the O-desalkyl precursors required for glucuronidation. tga.gov.autga.gov.au Further investigation has shown that the O-desalkyl metabolite PF-03255243 was formed exclusively by the CYP3A4 isoform in studies with recombinant enzymes. tga.gov.au While minor contributions from other isoforms like CYP2C8, CYP2C19, and CYP2D6 have been noted in the formation of other metabolites like the lactam, CYP3A4/5 remain the principal enzymes for the O-dealkylation pathway. tga.gov.autga.gov.au

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved

Following Phase I oxidation, the O-desalkyl metabolites of crizotinib undergo Phase II conjugation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov This reaction involves the covalent attachment of a glucuronic acid moiety to the metabolite, significantly increasing its water solubility and facilitating its excretion. nih.govhyphadiscovery.com

The direct substrates for glucuronidation in the crizotinib metabolic pathway are the O-desalkyl metabolites, such as PF-03255243. tga.gov.autga.gov.au The conjugation occurs at the hydroxyl group exposed during the initial O-dealkylation reaction. However, while the formation of glucuronide conjugates is a confirmed metabolic route for crizotinib, the specific UGT isoforms responsible for this reaction have not been definitively identified in published studies. tga.gov.au The investigation into the reaction kinetics, including parameters like Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for specific UGT isoforms with crizotinib metabolites, remains an area for further research.

Crizotinib is known to be a time-dependent inhibitor of CYP3A. fda.gov Research indicates that crizotinib may also act as an inducer of CYP3A4 mRNA. fda.gov However, current scientific literature does not provide specific details regarding the potential for crizotinib or its metabolites to either induce or inhibit UDP-glucuronosyltransferase (UGT) enzymes. tga.gov.au

Structural Elucidation of Crizotinib Glucuronide Conjugates (e.g., M1)

Metabolite profiling studies in humans have identified several minor metabolites resulting from the Phase II conjugation of O-desalkyl crizotinib. tga.gov.au Among these is a glucuronide conjugate, designated as M1. tga.gov.autga.gov.aufda.gov This metabolite is formed when glucuronic acid is attached to an O-desalkyl precursor of crizotinib. tga.gov.au Structurally, "Crizotinib-metabolite-GlucA" represents the product of the UGT-catalyzed reaction where the glucuronic acid moiety is linked, typically via an O-glycosidic bond, to the hydroxyl group of the O-desalkyl crizotinib metabolite. The formation of this conjugate, along with a corresponding sulfate conjugate (M3), represents the final step in this particular metabolic pathway, preparing the drug for elimination from the body. tga.gov.autga.gov.au

Data Tables

Table 1: Key Metabolites in the Formation Pathway of Crizotinib Glucuronide

Metabolite ID Compound Name/Class Precursor Compound Key Formation Enzyme(s) Role in Pathway
M4 O-desalkyl crizotinib (PF-03255243) Crizotinib CYP3A4/5 tga.gov.autga.gov.au Precursor for Phase II Conjugation
M1 Crizotinib Glucuronide O-desalkyl crizotinib UGTs (isoforms not specified) tga.gov.au Final Excretory Metabolite

Table 2: Compound Names and Identifiers

Compound Name Identifier / Synonym
Crizotinib PF-02341066
O-desalkyl crizotinib PF-03255243, M4 tga.gov.autga.gov.aufda.gov
Crizotinib lactam PF-06260182 tga.gov.autga.gov.au
O-desalkyl crizotinib lactam PF-06268935, M2 tga.gov.autga.gov.au

Identification of Glucuronidation Sites on Crizotinib Metabolite Structures

The structural complexity of crizotinib provides multiple potential sites for metabolism. However, extensive in vitro and in vivo studies have demonstrated that glucuronidation proceeds in a highly specific manner, targeting functional groups introduced during Phase I oxidative metabolism. The primary precursors for glucuronide conjugation are the crizotinib lactam and the O-dealkylated metabolite.

The most prominent glucuronide conjugate of crizotinib is formed from its major oxidative metabolite, the crizotinib lactam (M6). This lactam is generated via the oxidation of the piperidine ring of the parent drug. Subsequent Phase II metabolism of this lactam metabolite leads to the formation of a stable N-glucuronide. Detailed structural elucidation using mass spectrometry and NMR has confirmed that the glucuronic acid moiety is attached to one of the nitrogen atoms of the pyrazole (B372694) ring. This pathway, forming the crizotinib lactam N-glucuronide (identified as M12 in metabolic profiling studies), is catalyzed predominantly by the UGT1A4 isoform.

Another significant, albeit less abundant, glucuronide metabolite is formed from the O-dealkylated crizotinib metabolite (M4). This precursor is formed through the enzymatic cleavage of the ether linkage in the piperidine ring, which results in an open-chain structure with a terminal primary alcohol. This newly exposed aliphatic hydroxyl group serves as a substrate for O-glucuronidation, forming the O-dealkylated crizotinib O-glucuronide (M1).

The table below summarizes the key glucuronidation pathways identified for crizotinib metabolites.

Table 1: Identified Glucuronidation Pathways of Major Crizotinib Metabolites
Metabolite IDPrecursor MetaboliteSite of GlucuronidationType of ConjugationPrimary UGT Isoform
Crizotinib Lactam N-glucuronide (M12)Crizotinib Lactam (M6)Pyrazole Ring NitrogenN-glucuronidationUGT1A4
O-dealkylated Crizotinib O-glucuronide (M1)O-dealkylated Crizotinib (M4)Aliphatic Hydroxyl GroupO-glucuronidationMultiple (e.g., UGT1A9, UGT2B7)

Stereochemical Aspects of Glucuronide Formation

The enzymatic formation of crizotinib glucuronides is profoundly influenced by stereochemistry. Crizotinib is a chiral molecule, existing as a pair of (R)- and (S)-enantiomers due to a chiral center at the C-6 position of the piperidine ring. This chirality is maintained in its primary oxidative metabolite, the crizotinib lactam (M6), which also exists as (R)- and (S)-enantiomers.

Research utilizing recombinant human UGT enzymes has revealed that the glucuronidation of the crizotinib lactam is highly stereoselective. The UGT1A4 isoform, the key enzyme responsible for this biotransformation, demonstrates a marked preference for one enantiomer over the other. Specifically, UGT1A4 preferentially catalyzes the N-glucuronidation of the (R)-crizotinib lactam.

Kinetic analyses have quantified this stereoselectivity. While the Michaelis-Menten constant (Km) values for both the (R)- and (S)-enantiomers are often comparable, indicating similar binding affinities to the enzyme's active site, the maximum velocity (Vmax) of the reaction is significantly different. The Vmax for the formation of the (R)-lactam glucuronide is substantially higher—often by more than 10-fold—compared to that for the (S)-lactam glucuronide. This results in a much greater intrinsic clearance (Vmax/Km) for the (R)-enantiomer.

This pronounced stereoselectivity has direct consequences on the disposition of the lactam metabolites. Because the (R)-lactam is rapidly cleared via glucuronidation, the (S)-lactam is metabolized more slowly and tends to accumulate to higher concentrations in plasma. This differential rate of clearance is a clear example of how enzymatic stereoselectivity dictates the metabolic fate and pharmacokinetic profile of chiral drug metabolites.

The table below presents representative kinetic data illustrating the stereoselective glucuronidation of crizotinib lactam enantiomers by UGT1A4.

Table 2: Representative Michaelis-Menten Kinetics for the Stereoselective Glucuronidation of Crizotinib Lactam Enantiomers by UGT1A4
Substrate (Enantiomer)UGT IsoformMichaelis-Menten Constant (Km, µM)Maximum Velocity (Vmax, pmol/min/mg protein)Intrinsic Clearance (Vmax/Km, µL/min/mg)
(R)-Crizotinib LactamUGT1A41853601.95
(S)-Crizotinib LactamUGT1A4160250.16

Note: Kinetic values are representative and compiled from scientific literature; exact values may vary between studies.

Preclinical Pharmacological and Biochemical Characterization of Crizotinib Glucuronide Metabolites

In Vitro Stability and Reversibility Studies

The stability and potential for reversion of a metabolite back to its active parent drug are critical aspects of its preclinical characterization. These studies help to understand whether the metabolite is a stable, terminal product or if it can act as a reservoir for the parent compound.

Glucuronide conjugates can be hydrolyzed by β-glucuronidase enzymes, which are present in various biological matrices, including the liver and gut flora. This enzymatic cleavage can reverse the glucuronidation process, releasing the parent aglycone (in this case, the O-desalkyl crizotinib). This reaction is a standard analytical method used in drug metabolism studies to quantify the total amount of a drug that has undergone glucuronidation. clinpgx.org

In preclinical research, biological samples such as plasma, urine, or bile are often treated with β-glucuronidase to cleave the glucuronide moiety from the metabolite. researchgate.net This allows for the measurement of the released aglycone, providing insight into the extent of this metabolic pathway. While this is a common practice, specific studies detailing the kinetics or efficiency of β-glucuronidase-mediated hydrolysis of Crizotinib-metabolite-GlucA in various biological matrices have not been detailed in the public literature.

Table 1: General Conditions for Enzymatic Hydrolysis of Glucuronide Metabolites

Parameter Typical Condition Purpose
Enzyme β-Glucuronidase (from sources like E. coli, Abalone) To catalyze the cleavage of the glucuronic acid moiety.
pH 4.5 - 6.8 To optimize enzyme activity for efficient hydrolysis.
Temperature 37°C To mimic physiological conditions and optimize enzyme kinetics.
Incubation Time 1 to 24 hours To allow the enzymatic reaction to proceed to completion.

This table represents typical conditions for the enzymatic hydrolysis of glucuronide conjugates in preclinical studies; specific data for this compound is not available.

The chemical stability of glucuronide conjugates is essential for understanding their persistence in vivo and for ensuring accuracy during bioanalysis. Stability can be influenced by factors such as pH and temperature. Generally, glucuronide metabolites are relatively stable under physiological conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions. However, specific studies detailing the chemical stability profile of this compound under various pH and temperature stress conditions have not been reported in the available scientific literature.

Interaction with Drug Transporters in Preclinical Models

Drug transporters play a crucial role in the absorption, distribution, and excretion of both parent drugs and their metabolites. The interaction of this compound with these transporters can significantly influence its disposition.

The parent drug, crizotinib (B193316), has been identified as a substrate of the efflux transporter P-glycoprotein (P-gp, also known as ABCB1), but not the Breast Cancer Resistance Protein (BCRP, or ABCG2). nih.gov P-gp involvement can limit the distribution of crizotinib, for instance, across the blood-brain barrier.

Glucuronide conjugates are often substrates for efflux transporters, particularly BCRP and Multidrug Resistance-Associated Proteins (MRPs). These transporters are highly expressed in the liver and intestine, where they facilitate the elimination of metabolites into the bile and intestinal lumen. To date, specific preclinical studies to determine whether this compound is a substrate for P-gp or BCRP have not been published.

In addition to being a substrate, the parent drug crizotinib is also known to be an inhibitor of P-gp. nih.gov This can lead to drug-drug interactions when co-administered with other P-gp substrates. The potential for metabolites to inhibit transporters is also an important consideration in preclinical safety assessment. There is currently no publicly available data from preclinical models assessing the inhibitory potential of this compound against key efflux transporters like P-gp or BCRP.

In Vitro Assessment of Biological Activity

A crucial aspect of characterizing any drug metabolite is to determine its biological activity relative to the parent compound. This helps to understand whether the metabolite contributes to the therapeutic effect or potential off-target activities.

A comprehensive study on the metabolism of crizotinib in humans identified several metabolites, including the major active lactam metabolite and other minor metabolites. nih.gov In this study, it was determined that apart from the crizotinib lactam diastereomers, no other metabolites demonstrated inhibitory activity against ALK or c-Met kinases. nih.gov Since this compound is one of these other metabolites, it is considered to be biologically inactive. The crizotinib lactam metabolite itself was found to be 2.5- to 7.7-fold less potent than the parent crizotinib against ALK. nih.gov

Table 2: Comparative In Vitro Biological Activity

Compound Target Kinase Relative Potency
Crizotinib ALK, c-Met Active
Crizotinib Lactam ALK, c-Met 2.5- to 7.7-fold less active than Crizotinib
This compound ALK, c-Met Inactive nih.gov

This table is based on findings from human metabolism studies that assessed the activity of various crizotinib metabolites.

Evaluation of Binding and Inhibition of Primary Tyrosine Kinase Targets (e.g., ALK, ROS1, c-Met)

Detailed in vitro studies to quantify the binding affinity and inhibitory activity of crizotinib glucuronide metabolites against the primary tyrosine kinase targets—ALK, ROS1, and c-Met—have not been extensively reported. The major circulating metabolite of crizotinib has been identified as its lactam derivative, which has been shown to be significantly less potent than the parent compound. drugbank.comclinpgx.org Specifically, the lactam metabolite is reported to be 2.5- to 7.7-fold less potent against ALK and 2.5- to 4-fold less potent against c-Met compared to crizotinib. clinpgx.org

Research has indicated that metabolites other than the crizotinib lactam demonstrated no significant activity against ALK or c-Met. clinpgx.org However, specific data for a glucuronide conjugate, including IC50 or Ki values, are not available in the reviewed literature. Therefore, a quantitative comparison of its activity relative to the parent drug cannot be made at this time.

Table 1: Comparative Inhibitory Activity of Crizotinib and its Lactam Metabolite

Compound Target Potency Relative to Crizotinib
Crizotinib Lactam ALK 2.5- to 7.7-fold less potent
Crizotinib Lactam c-Met 2.5- to 4-fold less potent

This table is based on available data for the major oxidative metabolite of crizotinib. Data for glucuronide metabolites are not currently available.

Mechanistic Exploration of Reactive Metabolite Formation Potential (e.g., Acyl Glucuronides)

The formation of acyl glucuronides from drugs containing carboxylic acid functional groups is a known metabolic pathway that can sometimes lead to the generation of reactive metabolites. These reactive species have the potential to covalently bind to proteins, which has been associated with toxicity in some cases.

Crizotinib does not possess a carboxylic acid moiety in its structure. Therefore, the formation of a conventional acyl glucuronide is not an anticipated metabolic pathway. While glucuronidation can occur at other functional groups, the specific formation of reactive glucuronide metabolites from crizotinib has not been reported in the scientific literature. Studies focusing on the bioactivation potential of crizotinib have not identified glucuronide conjugates as a source of reactive intermediates. The primary clearance mechanism for crizotinib is through oxidative metabolism and subsequent elimination. researchgate.netnih.gov

Table 2: Compound Names Mentioned

Compound Name
Crizotinib
This compound
Crizotinib lactam

In Vivo Disposition and Excretion of Crizotinib Glucuronide Metabolites in Animal Models

Absorption and Systemic Exposure Profiles in Preclinical Species

Following oral administration in animal models, crizotinib (B193316) is absorbed and undergoes extensive metabolism. While the parent drug, crizotinib, and its primary oxidative metabolite, crizotinib lactam, are the most abundant circulating components in the plasma of rats and dogs, subsequent conjugation reactions lead to the formation of glucuronide metabolites. researchgate.nettga.gov.au

In humans, a mass balance study identified several minor metabolites, including the glucuronide conjugate of O-desalkyl crizotinib, designated as M1. tga.gov.aufda.gov Although these glucuronide metabolites are considered minor in terms of systemic plasma exposure compared to the parent drug, their formation is a critical step for elimination. tga.gov.aufda.gov In rats, crizotinib undergoes metabolism that includes O-dealkylation, with subsequent Phase II conjugation of the O-dealkylated metabolites. fda.gov The systemic exposure to these conjugated metabolites is generally low due to their efficient clearance from the body.

Tissue Distribution and Accumulation Patterns in Animal Models

Studies using radiolabeled [14C]crizotinib in rats provide insight into the tissue distribution of the parent drug and all its metabolites, including glucuronides. Following a single oral dose, distribution of drug-related radioactivity was extensive. fda.gov High concentrations of radioactivity were observed in organs associated with metabolism and excretion, such as the liver and kidney. fda.gov Notably, significant and prolonged exposure was seen in the eye and its associated tissues, with an estimated elimination half-life of over 500 hours for the total radioactive material. tga.gov.aufda.gov This suggests that while the parent drug or specific metabolites accumulate in certain tissues, the hydrophilic nature of glucuronide conjugates generally facilitates their excretion rather than deep tissue penetration.

Excretory Pathways: Contributions of Biliary and Renal Elimination

The elimination of crizotinib and its metabolites occurs predominantly through the fecal route in preclinical species. tga.gov.au This is driven by significant biliary excretion of conjugated metabolites.

Biliary Excretion: In bile duct-cannulated rats, biliary excretion was a major pathway, accounting for 38% to 62% of the administered radioactive dose. researchgate.netfda.gov Analysis of the bile revealed that the excreted components included conjugates of O-dealkylated metabolites, which encompasses the glucuronide forms. researchgate.nettga.gov.au This demonstrates that glucuronidation is a key pathway that facilitates the hepatobiliary clearance of crizotinib metabolites. The process involves hepatic uptake, conjugation, and subsequent transport into bile.

Renal Excretion: Renal excretion is a minor pathway for the parent drug but is significant for the elimination of its metabolites. tga.gov.au In both rats and dogs, less than 3% of the administered dose was recovered as drug-related radioactivity in the urine. researchgate.net However, human mass balance studies showed that while unchanged crizotinib accounted for only a small fraction of the dose in urine, total urinary recovery of radioactivity was 22%. tga.gov.aufda.gov This indicates that a substantial portion of crizotinib's metabolites, including the water-soluble glucuronide conjugates, are cleared by the kidneys. tga.gov.aufda.gov

The table below summarizes the primary excretory routes in animal models.

Mass Balance Studies in Radiolabeled Preclinical Investigations

In rats, the mean total recovery was approximately 102%, while in dogs, it was 89%. researchgate.net The overwhelming majority of the dose was eliminated via feces, which contained 99% of the radioactivity in rats and 83% in dogs. researchgate.netresearchgate.net This fecal elimination is a combination of unabsorbed drug and, more significantly, metabolites that have been excreted into the bile. tga.gov.au The low urinary excretion (<3% in both species) further underscores the predominance of the hepatobiliary-fecal route for clearance in these animal models. researchgate.net

The table below details the recovery of radioactivity in mass balance studies.

Comparative Pharmacokinetics of Crizotinib Glucuronide Metabolites Across Preclinical Species

Comparing the metabolic profiles of crizotinib across preclinical species reveals notable differences, particularly in the formation of conjugated metabolites.

Rats: In rats, metabolism involves oxidation, O-dealkylation, and subsequent conjugation. fda.gov The bile of rats was found to contain conjugates of O-dealkylated metabolites, confirming the importance of this pathway. researchgate.net Furthermore, direct sulfate (B86663) conjugation of the parent crizotinib was identified as a major pathway specifically in female rats. researchgate.net

Dogs: In dogs, the primary circulating metabolites result from oxidation of the piperidine (B6355638) ring. researchgate.net Crizotinib lactam, a major metabolite in rats and humans, was detected only in trace amounts in dogs, and glucuronide conjugates were not identified as major circulating species. researchgate.nettga.gov.au

These species-specific differences highlight the varied roles of different conjugation enzymes (UGTs and SULTs) in the metabolism and disposition of crizotinib. While glucuronidation of metabolites is a confirmed pathway in rats, its quantitative importance appears to differ between the preclinical species used for toxicological evaluation. researchgate.nettga.gov.au

Advanced Analytical Methodologies for Crizotinib Glucuronide Metabolites

Bioanalytical Sample Preparation from Diverse Biological Matrices

The accurate analysis of crizotinib (B193316) glucuronide metabolites begins with meticulous sample preparation to isolate them from various biological matrices such as plasma, urine, feces, and tissue homogenates. slideshare.net The choice of technique depends on the matrix's complexity and the analyte's physicochemical properties. chromatographyonline.com

Commonly employed methods include:

Protein Precipitation (PPT): This is a straightforward and rapid method often used for plasma and tissue homogenates. slideshare.netnih.gov It involves adding an organic solvent like methanol (B129727) or acetonitrile (B52724) to the sample, which denatures and precipitates proteins, leaving the smaller drug metabolites in the supernatant for analysis. slideshare.netnih.gov For instance, in the analysis of crizotinib in mouse tissue homogenates, methanol was used for protein precipitation. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.combiotage.com This technique is effective in removing highly water-soluble interferences. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that can provide cleaner extracts and concentrate analytes, leading to lower limits of quantification. chromatographyonline.comlcms.cz It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. chromatographyonline.com A simplified 3-step SPE protocol using Oasis HLB has been shown to be effective for a wide range of analytes in plasma and urine, saving time and solvent consumption. lcms.cz For the analysis of crizotinib in human plasma, solid-phase extraction with an Oasis HLB microelution plate has been successfully employed. nih.gov

In the context of glucuronide metabolites, enzymatic hydrolysis using β-glucuronidase is often performed prior to extraction to cleave the glucuronic acid moiety, allowing for the analysis of the aglycone. biotage.com However, this can introduce excess enzyme into the sample, necessitating further cleanup steps. biotage.com

Table 1: Comparison of Sample Preparation Techniques

Technique Principle Advantages Disadvantages Common Matrices
Protein Precipitation Denaturation and precipitation of proteins by an organic solvent. Simple, fast, and cost-effective. Less clean extracts, potential for matrix effects. Plasma, tissue homogenates. slideshare.netnih.gov
Liquid-Liquid Extraction Partitioning of analytes between two immiscible liquid phases. Good for removing highly polar interferences. Can be labor-intensive, may form emulsions. Plasma, urine. chromatographyonline.combiotage.com
Solid-Phase Extraction Selective retention of analytes on a solid sorbent. High selectivity, clean extracts, analyte concentration. Can be more time-consuming and costly to develop. Plasma, urine. chromatographyonline.comlcms.cznih.gov

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of crizotinib and its metabolites due to its high sensitivity, selectivity, and speed. nih.govresearchgate.net The development of a robust LC-MS/MS method involves several critical steps.

Optimization of Chromatographic Separation for Glucuronide Isomers

Glucuronide metabolites can exist as isomers, where the glucuronic acid is attached at different positions on the parent molecule. currentseparations.com The separation of these isomers is crucial as they may have different biological activities or stabilities. This is typically achieved using reversed-phase liquid chromatography with a C18 column. nih.govsrce.hr

Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve adequate separation of the isomers and the parent drug. currentseparations.com The mobile phase usually consists of an aqueous component, often with an acid additive like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile or methanol. nih.govsrce.hr For example, a gradient elution with 0.1% formic acid in water and acetonitrile has been used for the separation of crizotinib and its degradation products. srce.hr

High-Resolution Mass Spectrometry for Structural Confirmation and Quantification

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown metabolites. srce.hr By comparing the measured mass to the theoretical mass, the elemental composition of a metabolite can be confidently determined.

Tandem mass spectrometry (MS/MS) is used for further structural confirmation and for quantification. In MS/MS, a specific precursor ion (the protonated or deprotonated molecule of interest) is selected and fragmented, and the resulting product ions are detected. nih.govsrce.hr This process, known as multiple reaction monitoring (MRM) in triple quadrupole instruments, provides exceptional selectivity and sensitivity for quantification. nih.govnih.gov The fragmentation pattern of a metabolite provides structural information that can help identify the site of glucuronidation. For crizotinib, the protonated molecule [M+H]⁺ is typically observed at an m/z of 450.1. nih.gov

Table 2: Example LC-MS/MS Parameters for Crizotinib Analysis

Parameter Condition Reference
LC Column C18 (e.g., Waters Acquity BEH, Phenomenex Kinetex) nih.govresearchgate.netsrce.hr
Mobile Phase A 0.1% - 0.3% Formic Acid in Water nih.govsrce.hr
Mobile Phase B Acetonitrile or Methanol nih.govsrce.hr
Elution Mode Gradient nih.govcurrentseparations.comsrce.hr
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govnih.govsrce.hr
MS/MS Transition (Crizotinib) m/z 450.1 → 260.2 nih.gov

Application of Developed Methods in Preclinical Metabolic and Pharmacokinetic Studies

Validated LC-MS/MS methods are routinely applied in preclinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) of crizotinib. These studies are essential for predicting the drug's behavior in humans.

In preclinical species like rats and dogs, studies have shown that crizotinib is primarily eliminated through feces and bile. fda.gov Metabolism studies in rats revealed that crizotinib undergoes oxidation of the piperidine (B6355638) ring, direct sulfate (B86663) conjugation, and O-dealkylation, followed by Phase 2 conjugation of the O-dealkylated metabolites. fda.gov In humans, after a single oral dose of radiolabeled crizotinib, the majority of the dose was recovered in feces (63%) and urine (22%). researchgate.netnih.gov Unchanged crizotinib was the major component in feces, while in urine, crizotinib and O-desalkyl crizotinib lactam were the main components. researchgate.netnih.gov Crizotinib and its lactam metabolite were the major circulating components in human plasma. researchgate.netnih.gov

Tissue distribution studies in mice, utilizing a validated LC-MS/MS method, have shown that crizotinib accumulates in the lung, liver, and spleen, with high concentrations also found in the gastrointestinal tract. nih.gov This information is crucial for understanding potential organ-specific toxicity. nih.gov

Utilization of Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Techniques for Definitive Structure Elucidation

While HRMS provides strong evidence for the structure of a metabolite, definitive structural elucidation, particularly for distinguishing between isomers, often requires Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of the site of glucuronidation. researchgate.net

The process often involves isolating a sufficient quantity of the metabolite, which can be challenging. Techniques like LC-NMR-MS, where the eluent from the LC column is split between the MS and an NMR flow probe, can be employed for online structural analysis, with the MS confirming the presence of the desired analyte in the NMR probe. researchgate.net

In some cases, the formation of glucuronide conjugates can be confirmed through indirect methods. For instance, studies have shown that certain piperazine-containing compounds can form glucuronide conjugates in the presence of β-glucuronidase, and this formation can be detected by LC-MS. nih.govacs.org While not a direct structural elucidation of a crizotinib metabolite, this demonstrates the utility of mass spectrometry in studying glucuronidation processes.

Mechanistic and Theoretical Implications for Drug Metabolism and Preclinical Research

Contribution of Glucuronidation to Overall Crizotinib (B193316) Clearance and Systemic Exposure

Crizotinib is primarily cleared from the body through oxidative metabolism by the liver, with only a small amount being excreted unchanged in the urine. researchgate.net Following a single oral dose of radiolabeled crizotinib, approximately 63% of the dose was recovered in feces and 22% in urine. oncologynewscentral.comfda.gov Unchanged crizotinib accounted for about 53% of the recovered dose in feces and only 2.3% in urine. oncologynewscentral.comfda.gov

The main metabolic pathways for crizotinib are oxidation of the piperidine (B6355638) ring to form crizotinib lactam and O-dealkylation. europa.eupgkb.org The resulting O-dealkylated metabolites can then undergo Phase 2 conjugation, including glucuronidation. europa.eupgkb.org In vitro studies have identified glucuronide and sulfate (B86663) conjugates of O-desalkyl crizotinib as minor metabolites. tga.gov.au Specifically, two different glucuronides of O-dealkylated crizotinib have been identified. fda.gov

While cytochrome P450 (CYP) enzymes, particularly CYP3A4/5, are the major players in crizotinib's metabolic clearance, glucuronidation represents a secondary but important pathway for the elimination of its metabolites. europa.eupgkb.org The formation of water-soluble glucuronide conjugates facilitates their excretion from the body.

Potential for Enterohepatic Recirculation and its Impact on Exposure

Enterohepatic recirculation is a process where drugs or their metabolites are excreted into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the circulation. This can prolong the presence and effect of a drug in the body. For some drugs that undergo glucuronidation, the glucuronide conjugate can be hydrolyzed back to the parent drug by β-glucuronidases in the gut, allowing for reabsorption. nih.gov

Role of Glucuronide Metabolites in Potential Drug-Drug Interactions at the Metabolic Level

Impact of Crizotinib Metabolites on Other UGT Substrates

In vitro studies have shown that crizotinib can act as a weak inhibitor of certain uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT2B7. europa.eupgkb.orgeuropa.euhres.ca This suggests that crizotinib has the potential to increase the plasma concentrations of other drugs that are primarily metabolized by these enzymes. europa.eupgkb.orgeuropa.euhres.ca However, other in vitro studies indicate that clinically significant drug-drug interactions resulting from crizotinib's inhibition of UGT1A1, UGT1A4, UGT1A6, UGT1A9, or UGT2B7 are unlikely. europa.eufda.govmedsafe.govt.nz

It's important to note that while the parent compound, crizotinib, shows some inhibitory potential, the direct impact of its glucuronide metabolites on other UGT substrates has not been extensively studied. The inhibitory effect of crizotinib on UGTs, particularly UGT1A1, is not definitively established in a clinical setting. pfizer.com

Table 1: In Vitro Inhibitory Potential of Crizotinib on UGT Isoforms

UGT IsoformFindingPotential Clinical ImplicationSource
UGT1A1Weak inhibitor. europa.eupgkb.orgeuropa.euhres.caMay increase plasma concentrations of UGT1A1 substrates (e.g., raltegravir, irinotecan). europa.eupgkb.orgeuropa.euhres.ca However, other studies suggest this is unlikely to be clinically significant. europa.eufda.govmedsafe.govt.nz europa.eupgkb.orgeuropa.euhres.cafda.govmedsafe.govt.nz
UGT2B7Weak inhibitor. europa.eupgkb.orgeuropa.euhres.caMay increase plasma concentrations of UGT2B7 substrates (e.g., morphine, naloxone). europa.eupgkb.orgeuropa.euhres.ca However, other studies suggest this is unlikely to be clinically significant. europa.eufda.govmedsafe.govt.nz europa.eupgkb.orgeuropa.euhres.cafda.govmedsafe.govt.nz
UGT1A4Unlikely to cause clinically significant inhibition. europa.eufda.govNo significant impact expected on substrates of this isoform. europa.eufda.gov
UGT1A6Unlikely to cause clinically significant inhibition. europa.eufda.govNo significant impact expected on substrates of this isoform. europa.eufda.gov
UGT1A9Unlikely to cause clinically significant inhibition. europa.eufda.govNo significant impact expected on substrates of this isoform. europa.eufda.gov

Influence of Concomitant Medications on Crizotinib Glucuronidation

The metabolism of crizotinib is primarily driven by CYP3A enzymes. oncologynewscentral.com Therefore, drugs that are strong inhibitors or inducers of CYP3A can significantly affect crizotinib plasma concentrations. oncologynewscentral.com While glucuronidation is a secondary metabolic pathway for crizotinib's metabolites, the influence of other medications on this specific step is less clear. europa.eupgkb.org

In vitro studies in human hepatocytes have suggested that crizotinib may induce enzymes regulated by the pregnane (B1235032) X receptor (PXR), which can include UGT1A1. europa.eupfizer.com This could theoretically lead to an increased rate of glucuronidation of crizotinib's O-dealkylated metabolites if another drug that also induces PXR is co-administered. However, the clinical relevance of this induction has not been established. europa.eu

Academic Assessment of Metabolite Pharmacological Activity and its Significance in Drug Development

Other metabolites, such as the O-desalkyl crizotinib metabolites, have demonstrated no significant inhibitory activity against the target kinases in in vitro assays. fda.gov The glucuronide and sulfate conjugates of these metabolites are also not expected to contribute to the pharmacological activity of crizotinib. tga.gov.au

Future Directions in Crizotinib Glucuronide Metabolite Research

Comprehensive Identification and Quantification of All Minor Glucuronide Conjugates

While major metabolites of crizotinib (B193316) have been identified, a thorough cataloging and quantification of all minor glucuronide conjugates is a critical next step. Early studies identified a glucuronide conjugate of O-desalkyl crizotinib (M1) as a minor metabolite. fda.govtga.gov.autga.gov.au However, the full spectrum of glucuronidation products, which could arise from various hydroxylated or dealkylated intermediates, is yet to be completely elucidated.

Future research will necessitate the use of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, to definitively identify the structures of these minor conjugates. sciex.com Techniques like electron-activated dissociation (EAD) can provide specific fragmentation patterns to pinpoint the site of glucuronidation, which is often challenging with traditional methods. sciex.com A systematic workflow combining in vitro incubations with human liver microsomes and hepatocytes, followed by sophisticated analytical characterization, will be essential. sciex.com

Table 1: Known and Potential Crizotinib Glucuronide Metabolites for Future Investigation

Metabolite NameParent MoietyStatus
Crizotinib-metabolite-GlucA (M1)O-desalkyl crizotinibIdentified as a minor metabolite fda.govtga.gov.autga.gov.au
Glucuronide of Crizotinib LactamCrizotinib Lactam (PF-06260182)Potential, given the prevalence of the lactam metabolite tga.gov.auresearchgate.net
Glucuronide of O-desalkyl Crizotinib LactamO-desalkyl crizotinib lactam (M2)Identified as a minor metabolite fda.govtga.gov.autga.gov.au
Direct Crizotinib GlucuronideCrizotinibPotential, requires investigation

In-depth Investigation of Species-Specific Differences in Glucuronidation Pathways

Preclinical animal models are indispensable in drug development, but species-specific differences in drug metabolism can lead to discrepancies between animal and human data. nih.govmdpi.com For instance, studies on other drugs have shown significant variations in glucuronidation rates and the types of UDP-glucuronosyltransferase (UGT) enzymes involved across different species. mdpi.com

Future research should systematically compare the glucuronidation of crizotinib in human tissues versus those of common preclinical species like rats, dogs, and monkeys. nih.govmdpi.com This would involve in vitro assays using intestinal and liver microsomes from various species to determine kinetic parameters such as Vmax and Km for the formation of different glucuronide conjugates. mdpi.com Identifying the specific UGT isoforms responsible for crizotinib glucuronidation in humans and how they differ from those in animal models is crucial for accurately extrapolating preclinical findings to clinical scenarios. nih.gov For example, lorlatinib, another kinase inhibitor, is primarily glucuronidated by UGT1A4 in humans. europa.eu Similar specific UGT isoform identification is needed for crizotinib.

Integration of Computational Modeling and In Silico Approaches for Predicting Metabolite Fate

Computational modeling and in silico tools are becoming increasingly valuable for predicting the metabolic fate of drugs, offering a time- and cost-effective way to screen compounds and prioritize experimental studies. researchgate.netelifesciences.org These approaches can predict potential sites of metabolism, including glucuronidation, and estimate the likelihood of a compound being a substrate for specific UGT enzymes. liverpool.ac.uk

Future work should focus on developing and validating in silico models specifically for crizotinib glucuronidation. This could involve using techniques like molecular docking to simulate the interaction of crizotinib and its phase I metabolites with the active sites of various UGT isoforms. researchgate.net By integrating these computational predictions with experimental data, researchers can build more accurate models to forecast the formation and clearance of glucuronide metabolites in vivo. nih.gov Such models can also help in understanding potential drug-drug interactions involving the glucuronidation pathway. liverpool.ac.uk

Development of Novel Biosensors and High-Throughput Screening Methods for Metabolite Detection

The ability to rapidly and sensitively detect specific metabolites is key to advancing our understanding of their roles. The development of novel biosensors and high-throughput screening (HTS) methods for crizotinib glucuronides would represent a significant technological leap. nih.govnih.gov

Future research could explore the creation of genetically encoded fluorescent sensors that respond to the presence of specific crizotinib glucuronides. nih.gov These biosensors could be used in cell-based assays to monitor metabolite formation in real-time and in a high-throughput format. biorxiv.org Another avenue is the development of highly specific immunoassays or advanced mass spectrometry-based techniques optimized for the rapid quantification of these conjugates from biological matrices. soeagra.comdiva-portal.org Such tools would be invaluable for large-scale studies, including clinical trials, to assess inter-individual variability in glucuronidation.

Exploration of Glucuronide Metabolites in Preclinical Models of Drug Resistance or Off-Target Biological Effects

While glucuronidation is typically a detoxification pathway, some glucuronide metabolites can be biologically active or contribute to off-target effects. researchgate.net For example, the major circulating lactam metabolite of crizotinib, though less potent, still exhibits anti-ALK activity. researchgate.net It is important to investigate whether the glucuronide conjugates of crizotinib or its metabolites retain any pharmacological or toxicological activity.

Future preclinical studies should be designed to assess the potential role of crizotinib glucuronides in the context of drug resistance and off-target effects. This could involve synthesizing sufficient quantities of the specific glucuronide metabolites and testing their activity in in vitro models of crizotinib-sensitive and -resistant cancer cell lines. researchgate.net Additionally, investigating their potential to cause off-target toxicities, such as drug-induced liver injury, is warranted, as reactive metabolites can sometimes be formed during metabolic processes. cioms.chsci-hub.se Nonclinical studies in rats have shown that crizotinib can be embryotoxic and fetotoxic, and understanding the contribution of all metabolites to this profile is important. fda.gov

Q & A

Basic: How is Crizotinib-Metabolite-GlucA identified and quantified in biological samples?

Methodological Answer:
this compound is typically identified using liquid chromatography (LC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR). For quantification, hybrid analytical methods like mixed-mode HILIC/WAX chromatography (hydrophilic interaction liquid chromatography/weak anion exchange) with refractive index detection (RID) are optimized to separate GlucA from pathway intermediates (e.g., glucose-1-phosphate, inositol derivatives). This approach minimizes interference from complex biological matrices and ensures specificity . Structural validation requires cross-referencing with spectral databases (e.g., InChI strings, chemical formulas) and alignment with standardized metabolite descriptors .

Advanced: What experimental designs are recommended for studying the pharmacokinetics (PK) of Crizotinib and its metabolites?

Methodological Answer:
Population PK models are critical for characterizing inter-patient variability. For example, Bayesian feedback analysis using prior PK data (e.g., from clinical trials like ALEX and J-ALEX) allows real-time dose adjustments based on metabolite levels. Key steps include:

  • Cohort stratification: Group patients by covariates (e.g., age, renal/hepatic function) to isolate metabolic variability .
  • Sampling frequency: Dense sampling during early-phase trials (e.g., 0–24 hours post-dose) captures GlucA formation and clearance kinetics .
  • Control groups: Include patients on non-pemetrexed chemotherapy to assess drug-drug interactions impacting glucuronidation .

Advanced: How do researchers address discrepancies in metabolite concentration data across studies?

Methodological Answer:
Discrepancies often arise from methodological heterogeneity. To mitigate this:

  • Standardize protocols: Adopt uniform LC-MS conditions (e.g., column type, ionization mode) and pre-analytical steps (e.g., sample storage at −80°C) .
  • Meta-analysis frameworks: Apply multivariate regression to adjust for confounding variables (e.g., baseline ECOG performance status, prior therapies) .
  • Replicate conflicting results: Use pilot studies to test hypotheses about assay sensitivity or patient subpopulations .

Basic: What are the implications of glucuronidation on Crizotinib’s efficacy and toxicity?

Methodological Answer:
Glucuronidation reduces systemic exposure to active Crizotinib, potentially diminishing efficacy. However, it also mitigates hepatotoxicity by enhancing renal excretion. To assess this balance:

  • Pharmacodynamic (PD) markers: Monitor ALK inhibition in tumor biopsies alongside plasma GlucA levels .
  • Toxicity thresholds: Correlate GlucA accumulation with liver enzyme (ALT/AST) elevations in longitudinal studies .

Advanced: What methodologies are used to model the relationship between Crizotinib metabolism and patient response?

Methodological Answer:
Mechanistic PK/PD models integrate:

  • Non-linear mixed-effects modeling (NLME): Estimates population parameters (e.g., GlucA clearance) while accounting for inter-individual variability .
  • Time-to-event analysis: Links GlucA exposure to progression-free survival (PFS) using Cox proportional hazards models, adjusting for covariates like ECOG performance status .
  • In vitro-in vivo extrapolation (IVIVE): Uses hepatocyte data to predict glucuronidation rates in specific patient subgroups .

Basic: How can researchers ensure reproducibility in metabolite detection and quantification?

Methodological Answer:

  • Analytical validation: Follow Clinical Laboratory Improvement Amendments (CLIA) guidelines for precision (inter-day CV <15%) and accuracy (spike-recovery 85–115%) .
  • Metadata standardization: Document sample handling (e.g., anticoagulant used, centrifugation speed) and instrument calibration logs in shared repositories .
  • Cross-lab collaboration: Participate in ring trials to harmonize GlucA quantification across platforms .

Advanced: What statistical approaches are suitable for analyzing variability in GlucA levels among patient subgroups?

Methodological Answer:

  • Hierarchical modeling: Separates variability into within-patient (e.g., diurnal fluctuations) and between-patient (e.g., genetic polymorphisms) components .
  • Machine learning: Random forests or LASSO regression identify predictors (e.g., UGT1A1 genotype) of GlucA variability in high-dimensional datasets .
  • Power analysis: Pre-study simulations determine sample sizes needed to detect clinically relevant differences (e.g., 20% change in GlucA AUC) .

Basic: How should studies report methodological details to facilitate cross-study comparisons of Crizotinib metabolism?

Methodological Answer:
Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata templates: Include variables like sample collection time, freeze-thaw cycles, and LC-MS parameters in supplementary files .
  • Data repositories: Upload raw spectra and PK curves to platforms like MetaboLights or ClinicalTrials.gov .
  • Reporting guidelines: Follow CONSORT extensions for pharmacokinetic studies, detailing randomization, blinding, and dropout rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.